molecular formula C10H7Br2NO4 B13666190 Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate

Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate

Cat. No.: B13666190
M. Wt: 364.97 g/mol
InChI Key: LOTYOTZZRGLDML-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dibromovinyl group and a nitrobenzoate ester, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate typically involves the esterification of 3-(2,2-dibromovinyl)-4-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of Methyl 3-(2,2-dibromovinyl)-4-aminobenzoate.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibromovinyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,2-dibromovinyl)-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 3-(2,2-dibromovinyl)-4-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate is unique due to the presence of both a dibromovinyl group and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 3-(2,2-dibromovinyl)-4-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C11H8Br2N O4
  • Molecular Weight : 360.99 g/mol
  • CAS Number : 59382-59-1

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, nitrobenzoate derivatives often exhibit inhibitory effects on tyrosinase, an enzyme crucial for melanin production .
  • Antitumor Activity : Research indicates that nitrobenzoic acids can inhibit cancer cell migration and growth. For instance, 4-methyl-3-nitrobenzoic acid demonstrated significant inhibition of epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells, suggesting that related compounds may possess similar antimetastatic properties .
  • Antimicrobial Properties : Some studies have indicated that compounds with dibromovinyl groups exhibit antimicrobial activity against various pathogens, making them potential candidates for agricultural applications as fungicides or bactericides.

Antitumor Activity

A study conducted on the effects of nitrobenzoic acid derivatives on NSCLC cells revealed that these compounds could significantly impair cell adhesion and migration, which are critical for metastasis. The study highlighted the following findings:

  • Inhibition Rate : The compound inhibited EGF-induced cell movement by impairing cofilin phosphorylation and actin polymerization.
  • Potential Applications : These results suggest a pathway for developing novel antimetastatic drugs based on the chemical structure of this compound.

Antimicrobial Activity

Research into similar dibromovinyl compounds has shown promising results in inhibiting fungal growth. For example:

  • Tested Strains : Various pathogenic fungi were tested against dibromovinyl derivatives.
  • Results : Significant reductions in fungal growth were observed, indicating potential use as agricultural fungicides.

Case Studies

  • Case Study on Cancer Cell Lines :
    • A high-throughput screening identified multiple nitrobenzoate compounds that inhibited the migration of nine different tumor cell lines.
    • The study concluded that these compounds could serve as leads for developing new cancer therapies targeting metastasis.
  • Agricultural Application Study :
    • Field tests demonstrated that formulations containing this compound showed effective control over specific fungal pathogens in crops.
    • Results indicated a reduction in disease incidence by up to 50% compared to untreated controls.

Properties

Molecular Formula

C10H7Br2NO4

Molecular Weight

364.97 g/mol

IUPAC Name

methyl 3-(2,2-dibromoethenyl)-4-nitrobenzoate

InChI

InChI=1S/C10H7Br2NO4/c1-17-10(14)6-2-3-8(13(15)16)7(4-6)5-9(11)12/h2-5H,1H3

InChI Key

LOTYOTZZRGLDML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=C(Br)Br

Origin of Product

United States

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